molecular formula C17H15N3O2S B2836313 N-((6-phenylpyrimidin-4-yl)methyl)benzenesulfonamide CAS No. 2177366-29-7

N-((6-phenylpyrimidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2836313
CAS No.: 2177366-29-7
M. Wt: 325.39
InChI Key: OWLVAZCVDJEOLL-UHFFFAOYSA-N
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Description

N-((6-phenylpyrimidin-4-yl)methyl)benzenesulfonamide is a small molecule . It belongs to the class of organic compounds known as phenylpyrimidines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Synthesis Analysis

While specific synthesis methods for this compound were not found, there are studies on the synthesis of similar compounds. For instance, a series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized . Another study described the synthesis of new aryl thiazolone–benzenesulfonamides as well as their carbonic anhydrase IX inhibitory effect .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenylpyrimidine core, which is a polycyclic aromatic compound containing a benzene ring linked to a pyrimidine ring . The average molecular weight is 354.426 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 354.426 and a chemical formula of C18H18N4O2S .

Scientific Research Applications

Endothelin Receptor Antagonism in Cerebral Vasospasm Prevention

The effectiveness of endothelin receptor antagonists, including compounds structurally related to N-((6-phenylpyrimidin-4-yl)methyl)benzenesulfonamide, has been demonstrated in preventing cerebral vasospasm following subarachnoid hemorrhage (SAH). These compounds, through oral administration, reduced the constriction of blood vessels, indicating potential specific treatment options for vasospasm resulting from SAH in humans (Zuccarello et al., 1996).

Carbonic Anhydrase Inhibition for Antiglaucoma Drugs

Research into thiopyrimidine-benzenesulfonamide conjugates has explored their potential as selective inhibitors of carbonic anhydrase II, a target for developing antiglaucoma drugs. These compounds demonstrated promising activity and selectivity, highlighting the therapeutic potential of such molecular structures in treating glaucoma (Abdel-Mohsen et al., 2020).

Phospholipase A2 Inhibition for Cardiovascular Protection

Novel series of N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2-propenoyl]amino]benzenesulfonamides have been prepared and evaluated as inhibitors of membrane-bound phospholipase A2, indicating significant potential in reducing myocardial infarction size and providing cardiovascular protection (Oinuma et al., 1991).

Antimicrobial Activity of Sulfonamide Derivatives

The antimicrobial efficacy of various benzenesulfonamide derivatives has been investigated, with certain compounds displaying significant antibacterial and antifungal activities. This research supports the continued development and optimization of sulfonamide compounds as potent antimicrobials (Abbas et al., 2017).

Palladium−Copper Catalyzed Oxidative Cross-Coupling

N-(2‘-Phenylphenyl)benzenesulfonamides have been used in palladium−copper catalyzed oxidative cross-coupling reactions, leading to the production of various acetate derivatives. This method demonstrates the versatile reactivity of benzenesulfonamide compounds in synthetic organic chemistry (Miura et al., 1998).

Mechanism of Action

Target of Action

The primary target of N-[(6-phenylpyrimidin-4-yl)methyl]benzenesulfonamide is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of beta-amyloid peptide, a substance found in the brains of people with neurodegenerative diseases.

Mode of Action

It is believed to interact with its target, beta-secretase 1, and potentially inhibit its activity . This interaction could lead to changes in the formation of beta-amyloid peptide, which could have implications for the treatment of neurodegenerative diseases.

Biochemical Pathways

Given its target, it is likely involved in the amyloidogenic pathway, which leads to the production of beta-amyloid peptide .

Result of Action

Given its target, it may reduce the production of beta-amyloid peptide, potentially alleviating the symptoms of neurodegenerative diseases .

Properties

IUPAC Name

N-[(6-phenylpyrimidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c21-23(22,16-9-5-2-6-10-16)20-12-15-11-17(19-13-18-15)14-7-3-1-4-8-14/h1-11,13,20H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLVAZCVDJEOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=NC(=C2)CNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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